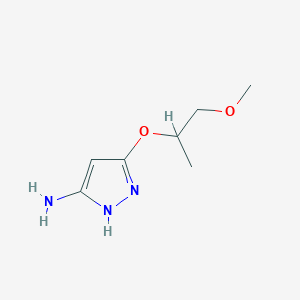

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

3-(1-methoxypropan-2-yloxy)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-5(4-11-2)12-7-3-6(8)9-10-7/h3,5H,4H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMARPLDTYHEUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739150 | |

| Record name | 3-[(1-Methoxypropan-2-yl)oxy]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000896-45-6 | |

| Record name | 3-[(1-Methoxypropan-2-yl)oxy]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This guide presents a comprehensive methodological framework for determining the solubility of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine, a novel pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the physicochemical properties of this specific analogue is therefore critical for its potential advancement as a therapeutic candidate. This document provides not just procedural steps but the underlying scientific rationale for experimental design, from strategic solvent selection to robust analytical quantification. We detail self-validating protocols for determining both thermodynamic and kinetic solubility, emphasizing the generation of trustworthy and reproducible data essential for regulatory and development milestones.

Introduction: The Critical Role of Solubility

This compound (CAS 1000896-45-6) is a heterocyclic compound featuring a pyrazole nucleus.[4] This scaffold is prevalent in numerous approved drugs, valued for its chemical versatility and broad therapeutic potential.[2][5] The molecule's structure incorporates several key functional groups that dictate its physicochemical behavior:

-

A Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms, capable of participating in hydrogen bonding as both a donor (N-H) and acceptor.

-

An Amine Group (-NH2): A basic functional group that can be protonated, suggesting that the compound's aqueous solubility will be highly dependent on pH.[6][7]

-

An Ether Linkage and Alkoxy Side Chain: These groups contribute to the molecule's lipophilicity and can act as hydrogen bond acceptors.

The interplay of these features determines the compound's interaction with various solvents. A thorough understanding of its solubility is not an academic exercise; it is a critical parameter that dictates an API's path through the drug development pipeline. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, clinical failure.[8] Therefore, establishing a robust solubility profile is a foundational step in preclinical assessment.

Theoretical Framework and Predictive Analysis

Before embarking on empirical testing, a theoretical analysis of the molecule provides a predictive foundation for its likely solubility behavior, guided by the principle of "like dissolves like."[9]

-

Polarity and Hydrogen Bonding: The presence of N-H and -NH2 groups makes the molecule a hydrogen bond donor, while the nitrogen and oxygen atoms act as hydrogen bond acceptors. This suggests a propensity for solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).

-

pH-Dependent Solubility: The basic amine group (pKa to be determined) will be protonated at acidic pH, forming a more soluble cationic species. As the pH increases beyond its pKa, the neutral, less soluble form will predominate. This behavior is critical for predicting absorption in the gastrointestinal tract.[6][7]

-

Lipophilicity: The methoxypropan-2-yl side chain adds a degree of lipophilicity, which may enhance solubility in less polar organic solvents.

While computational models can offer quantitative predictions of solubility, empirical determination remains the gold standard for accurate characterization.[10][11][12]

Strategic Solvent Selection

The choice of solvents should be deliberate, aiming to build a comprehensive profile relevant to both biological systems and pharmaceutical processing.[13] Solvent selection must also consider safety, environmental impact, and regulatory acceptance, as outlined in guidelines like the ICH Q3C.[13][14]

A recommended panel of solvents for a comprehensive initial screen is presented below.

| Solvent Class | Solvent Example | Rationale & Application in Drug Development |

| Polar Protic | Purified Water | The universal biological solvent; essential for understanding aqueous solubility and dissolution. |

| pH 1.2 Buffer (SGF) | Simulates gastric fluid; critical for predicting solubility in the stomach.[15] | |

| pH 6.8 Buffer (SIF) | Simulates intestinal fluid; relevant for absorption in the small intestine.[15] | |

| Ethanol | Common co-solvent in formulations; provides data on solubility in mixed-solvent systems. | |

| Polar Aprotic | DMSO | High solubilizing power; often used for stock solutions in biological screening assays. |

| Acetonitrile (ACN) | Common solvent in analytical chemistry (e.g., HPLC mobile phase) and synthesis. | |

| Non-Polar | Dichloromethane | Used to assess solubility in lipophilic environments, relevant for extraction and purification processes. |

This selection provides a broad polarity spectrum to define the compound's dissolution characteristics comprehensively.

Experimental Protocols for Solubility Determination

A multi-tiered approach involving both thermodynamic and kinetic assays provides a complete picture of the compound's solubility.[16]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted standard for this determination.[1][17][18]

Protocol: Shake-Flask Method

-

Preparation: Dispense a precise volume (e.g., 1 mL) of the selected solvent into a series of clear glass vials.

-

Causality: Using glass vials prevents potential leaching or adsorption issues associated with some plastics.

-

-

Compound Addition: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium with a saturated solution has been achieved.[18]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C for general profiling or 37°C for physiological relevance).[15][17] Agitate for a defined period (e.g., 24 to 48 hours).

-

Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. Constant temperature is critical as solubility is temperature-dependent.[7]

-

-

Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 8, 24, and 48 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the last two time points.[17]

-

Sample Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and separate the remaining undissolved solid. This can be achieved via:

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to remove solid particles. Discard the initial few drops to prevent errors from filter adsorption.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.[17]

-

Causality: Incomplete removal of solid particles is a primary source of erroneously high solubility values.

-

-

Dilution and Analysis: Immediately dilute the clear filtrate or supernatant with a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation upon cooling or solvent evaporation.[17] Quantify the concentration using a validated analytical method, as described in section 4.3.

Kinetic Solubility Assay

Kinetic solubility is relevant for high-throughput screening (HTS) in early discovery, where speed is prioritized.[19] It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[20] A common method is turbidimetry.

Protocol: Turbidimetric Method

-

Preparation: Prepare serial dilutions of the compound in DMSO in a 96-well plate.

-

Addition: Add aqueous buffer to each well simultaneously using a liquid handler.

-

Measurement: Immediately measure the turbidity (light scattering) of each well using a plate reader. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for accurately quantifying the concentration of a dissolved API.[8][21]

Protocol: HPLC-UV Quantification

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted samples from the solubility experiment (section 4.1, step 6).

-

Quantification: Determine the peak area for the compound in the experimental samples and calculate the concentration using the linear regression equation from the calibration curve.

-

Final Calculation: Account for the dilution factor used in step 6 to determine the final solubility value in the original solvent.

Hypothetical HPLC-UV Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan (e.g., ~240-280 nm)[22]

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be reported in standard units such as mg/mL and µM. For aqueous buffers, it is crucial to measure and report the final pH of the saturated solution, as it can differ from the starting pH.[17]

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Final pH (for buffers) | Solubility (mg/mL) | Solubility (µM) | Classification |

| Purified Water | - | [Experimental Data] | [Calculated] | [e.g., Sparingly Soluble] |

| pH 1.2 Buffer | [Measured] | [Experimental Data] | [Calculated] | [e.g., Soluble] |

| pH 6.8 Buffer | [Measured] | [Experimental Data] | [Calculated] | [e.g., Slightly Soluble] |

| Ethanol | - | [Experimental Data] | [Calculated] | [e.g., Freely Soluble] |

| DMSO | - | [Experimental Data] | [Calculated] | [e.g., Very Soluble] |

| Acetonitrile | - | [Experimental Data] | [Calculated] | [e.g., Soluble] |

| Dichloromethane | - | [Experimental Data] | [Calculated] | [e.g., Sparingly Soluble] |

Biopharmaceutics Classification System (BCS) Implication: The aqueous solubility data across the pH range of 1.2 to 6.8 is used to classify the drug substance according to the BCS.[15] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media within this pH range.[23] This classification is vital for seeking biowaivers for in vivo bioequivalence studies.[15][24][25]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility of this compound. By integrating theoretical predictions with rigorous experimental protocols like the shake-flask method and precise HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development. The emphasis on self-validating steps, such as confirming equilibrium, ensures the trustworthiness of the results. The resulting solubility profile will be instrumental in guiding formulation strategies, predicting in vivo performance, and fulfilling regulatory requirements for this promising pyrazole derivative.

References

-

Title: Annex 4 - Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System Source: World Health Organization (WHO) URL: [Link]

-

Title: 5-Methoxy-1H-pyrazol-3-amine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Key Considerations for Selecting Solvents in Drug Manufacturing Source: Purosolv URL: [Link]

-

Title: An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

-

Title: The Evolution of Solubility Prediction Methods Source: Rowan Scientific URL: [Link]

-

Title: Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics Source: ACS Publications URL: [Link]

-

Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms Source: Pharmaceutical Technology URL: [Link]

-

Title: CAS 1000896-45-6 | this compound Source: ABL Technology URL: [Link]

-

Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

-

Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: ResearchGate URL: [Link]

-

Title: Analytical Methods for High Molecular Weight UV Stabilizers Source: DiVA portal URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC, National Institutes of Health URL: [Link]

-

Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]

-

Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: RSC Publishing URL: [Link]

-

Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

-

Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: arXiv URL: [Link]

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

-

Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]

-

Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food & Drug Administration (FDA) URL: [Link]

-

Title: Predictive modeling for solubility and bioavailability enhancement Source: Patheon pharma services URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations Source: Taylor & Francis Online URL: [Link]

-

Title: ICH M9: Biopharmaceutics Classification System-based Biowaivers Source: ECA Academy URL: [Link]

-

Title: 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. evotec.com [evotec.com]

- 9. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. database.ich.org [database.ich.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. who.int [who.int]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. enamine.net [enamine.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. tandfonline.com [tandfonline.com]

- 22. diva-portal.org [diva-portal.org]

- 23. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fda.gov [fda.gov]

- 25. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

Stability and degradation profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

An In-depth Technical Guide to the Stability and Degradation Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of this compound, a substituted pyrazole derivative of interest in pharmaceutical development. Given the absence of extensive public literature on this specific molecule, this document synthesizes established principles of drug stability testing with expert insights into the reactivity of its constituent functional groups. We will explore potential degradation pathways, outline a detailed protocol for forced degradation studies, and describe the requisite analytical methodologies for identifying and quantifying degradation products. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing the intrinsic stability of novel chemical entities.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in medicinal chemistry. The stability of this molecule is paramount to its development as a potential therapeutic agent, as degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities.

A thorough understanding of its structure is the first step in predicting its stability.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key functional groups that will dictate the stability profile are:

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. While generally stable, it can be susceptible to ring-opening under harsh conditions.

-

The Amine Group (-NH₂): A primary aromatic amine, which is a common site for oxidative degradation.

-

The Ether Linkage (-O-): Ethers are generally stable but can undergo cleavage under strong acidic conditions.

Potential Degradation Pathways

Based on the functional groups present, we can hypothesize several potential degradation pathways that should be investigated during a forced degradation study. These studies are crucial for developing stability-indicating analytical methods and for understanding the potential impurities that may arise during manufacturing and storage.

Oxidative Degradation

The primary amine on the pyrazole ring is a likely target for oxidation. Exposure to oxidative agents can lead to the formation of nitroso, nitro, or other colored degradation products. The reaction mechanism can be complex, often involving radical intermediates.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This would result in the formation of 3-amino-1H-pyrazol-5-ol and 1-methoxypropan-2-ol.

-

Base-Catalyzed Hydrolysis: While less common for simple ethers, the influence of the heterocyclic ring could make the ether linkage susceptible to nucleophilic attack under strong basic conditions.

Photolytic Degradation

Aromatic systems, such as the pyrazole ring, can absorb UV radiation, leading to photochemical reactions. This can include ring rearrangement, oxidation, or polymerization. The extent of photolytic degradation will depend on the absorption spectrum of the molecule.

Thermal Degradation

In the absence of other stressors, high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific products will depend on the weakest bonds in the molecule.

Figure 2: Hypothesized Degradation Pathways

Caption: Hypothesized degradation pathways under various stress conditions.

Forced Degradation Study Protocol

A forced degradation (or stress testing) study is essential to identify the likely degradation products and to establish the stability-indicating nature of the analytical method. The following protocol provides a comprehensive approach.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable buffer components)

-

Hydrochloric acid (HCl), 1N and 0.1N

-

Sodium hydroxide (NaOH), 1N and 0.1N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Milli-Q or equivalent purified water

Experimental Workflow

The general workflow for a forced degradation study is depicted below.

Figure 3: Forced Degradation Experimental Workflow

Caption: A typical workflow for a forced degradation study.

Stress Conditions

For each condition, a solution of the parent compound (e.g., 1 mg/mL in a suitable solvent) should be prepared. A control sample (unstressed) should also be analyzed at each time point. The goal is to achieve 5-20% degradation of the parent compound.

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1N HCl | 60°C | 2, 6, 12, 24 hours | To test the stability of the ether linkage and pyrazole ring in an acidic environment. |

| Base Hydrolysis | 0.1N NaOH | 60°C | 2, 6, 12, 24 hours | To evaluate susceptibility to nucleophilic attack, particularly on the ether linkage. |

| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours | To induce oxidation of the electron-rich amine group and pyrazole ring. |

| Thermal | 80°C (in solution and as solid) | 24, 48, 72 hours | To assess the intrinsic thermal stability of the molecule. | |

| Photostability | ICH Q1B conditions (UV/Vis light) | Room Temp | Per ICH guidelines | To determine if the molecule is light-sensitive, a common issue for aromatic compounds. |

Sample Preparation for Analysis

After the specified duration, the stressed samples should be prepared for analysis.

-

Neutralization: For acid-stressed samples, add an equimolar amount of NaOH. For base-stressed samples, add an equimolar amount of HCl.

-

Dilution: Dilute the samples with the mobile phase to a suitable concentration for LC-MS analysis (e.g., 10-20 µg/mL).

Analytical Methodology: Stability-Indicating LC-MS Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products. A reverse-phase HPLC method coupled with a mass spectrometer (LC-MS) is the gold standard for this purpose.

HPLC Conditions (Example)

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. A typical gradient might be 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Detector: UV/Vis Diode Array Detector (DAD) to check for peak purity, followed by a mass spectrometer.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode (due to the basic amine group).

-

Scan Range: A wide range (e.g., m/z 50-500) to detect potential degradation products.

-

MS/MS Analysis: Perform fragmentation studies (MS/MS) on the parent ion and any major degradation products to aid in structural elucidation.

Data Interpretation and Reporting

The data from the LC-MS analysis should be used to:

-

Assess Peak Purity: The DAD detector can be used to assess the spectral purity of the parent peak at each time point under each stress condition.

-

Identify Degradation Products: Compare the chromatograms of the stressed samples to the control. Any new peaks are potential degradation products. The mass spectrometer will provide the mass-to-charge ratio (m/z) of these new peaks.

-

Propose Structures: Based on the m/z of the degradation products and the fragmentation patterns from MS/MS analysis, propose structures for the major degradants.

-

Calculate Mass Balance: The mass balance is a critical parameter to ensure that all degradation products are accounted for. It is calculated as:

% Mass Balance = [(% Assay of Parent) + (Σ % of all Degradation Products)]

A mass balance between 95% and 105% is generally considered acceptable.

The results should be summarized in a table, as shown below.

| Stress Condition | % Degradation of Parent | Major Degradation Products (m/z) | Mass Balance (%) |

| Control (T=0) | 0 | None | 100 |

| 0.1N HCl, 60°C, 24h | e.g., 15.2% | e.g., m/z 114.1, m/z 91.1 | e.g., 98.5% |

| 0.1N NaOH, 60°C, 24h | e.g., 8.7% | e.g., m/z 198.2 | e.g., 99.1% |

| 3% H₂O₂, RT, 24h | e.g., 19.8% | e.g., m/z 214.2, m/z 230.2 | e.g., 97.9% |

| 80°C, 72h | e.g., 4.5% | e.g., m/z 198.2 | e.g., 101.2% |

| Photostability | e.g., 11.3% | e.g., m/z 212.3 | e.g., 98.8% |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the stability and degradation profile of this compound. By employing a comprehensive forced degradation study protocol coupled with a stability-indicating LC-MS method, researchers can identify potential degradation pathways, elucidate the structures of major degradants, and gain critical insights into the intrinsic stability of the molecule. This information is fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

-

Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80. [Link]

A Comprehensive Guide to the Theoretical and Computational-Driven Characterization of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, yet under-researched, derivative: 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS No. 1000896-45-6).[3] While direct experimental data on this molecule is sparse, its structural features—a 3-aminopyrazole core endowed with a flexible, chiral ether linkage—suggest significant, unexplored therapeutic potential. The 3-aminopyrazole moiety is a particularly advantageous framework, capable of forming key hydrogen bond interactions with biological targets like protein kinases.[4][5] This document serves as an in-depth technical roadmap, outlining a rigorous, first-principles approach to characterizing this molecule. We will detail a sequence of theoretical and computational studies designed to elucidate its structural, electronic, and pharmacokinetic properties, thereby providing a foundational resource for its future investigation and development in medicinal chemistry.

Rationale and Strategic Overview

The journey of a drug from concept to clinic is fraught with high attrition rates. Computational chemistry and in silico modeling are indispensable tools for mitigating risk, reducing costs, and accelerating the discovery timeline.[6] For a novel molecule like this compound, a computational-first approach is not just beneficial; it is a strategic imperative. It allows us to build a comprehensive physicochemical and biological profile before significant resources are committed to synthesis and in vitro testing.

This guide is structured to follow a logical discovery cascade, beginning with fundamental molecular property prediction and moving toward complex biological interaction simulations. Each step is designed to inform the next, creating a self-validating workflow that builds a holistic understanding of the molecule's potential.

Foundational Analysis: Structure and Physicochemical Profiling

Before probing potential biological activity, we must first understand the molecule's intrinsic properties. This initial phase focuses on defining its three-dimensional structure and predicting its fundamental drug-like characteristics.

Conformational Landscape Analysis

The molecule's flexible ether side chain dictates that it does not exist as a single, rigid structure but as an ensemble of interconverting conformers. The biologically active conformation is typically one of the lowest-energy states. Identifying these is a critical first step.

Experimental Protocol: Conformational Search and Geometry Optimization

-

2D to 3D Conversion: The molecule's 2D structure is first generated from its IUPAC name or SMILES string using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Initial 3D Generation: This 2D structure is converted into an initial 3D model.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This explores the rotational energy barriers of the side chain to identify a wide range of possible shapes.

-

Quantum Mechanical Refinement: The lowest-energy conformers from the initial search are then subjected to full geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a 6-31G(d,p) basis set. This step provides a highly accurate representation of the most stable molecular geometries.

Causality Behind the Choice: Starting with a fast but less accurate molecular mechanics method allows for a broad and efficient exploration of the conformational space. Following up with a slower, more accurate DFT calculation on the most promising candidates ensures that the final geometries are electronically and structurally precise, which is crucial for all subsequent calculations.

Caption: Workflow for determining stable molecular conformers.

In Silico Pharmacokinetic (ADMET) Profile

A potent molecule is useless if it cannot reach its target in the body. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is essential.

Methodology: ADMET Prediction

Using the lowest-energy 3D structure, a suite of physicochemical descriptors and ADMET properties can be calculated using established platforms like SwissADME or QikProp. Key parameters include:

-

Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential oral bioavailability.

-

Topological Polar Surface Area (TPSA): Predicts drug permeability through membranes.

-

LogP (Octanol-Water Partition Coefficient): Measures lipophilicity, affecting absorption and distribution.

-

Aqueous Solubility (LogS): Crucial for absorption and formulation.

-

Blood-Brain Barrier (BBB) Permeation: Predicts potential for CNS activity.

-

CYP450 Inhibition: Assesses the likelihood of drug-drug interactions.

Data Presentation: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Acceptable Range | Implication for Drug Development |

| Molecular Weight | [Calculated] | < 500 g/mol | Adheres to Lipinski's Rule |

| LogP | [Calculated] | -0.4 to +5.6 | Balanced lipophilicity for absorption |

| TPSA | [Calculated] | < 140 Ų | Good potential for cell permeability |

| H-Bond Donors | [Calculated] | ≤ 5 | Adheres to Lipinski's Rule |

| H-Bond Acceptors | [Calculated] | ≤ 10 | Adheres to Lipinski's Rule |

| Aqueous Solubility | [Calculated] | > -6.0 (log mol/L) | Potential for good oral absorption |

| BBB Permeant | [Calculated] | Yes/No | Indicates potential for CNS or off-target effects |

| CYP2D6 Inhibitor | [Calculated] | Yes/No | Low risk of specific drug-drug interactions |

(Note: The table is populated with placeholders; actual calculations would be performed using the molecule's structure.)

Quantum Chemical Deep Dive: Electronic Structure and Reactivity

DFT calculations go beyond simple geometry and provide a profound understanding of the molecule's electronic landscape. This knowledge is critical for predicting reactivity, stability, and spectroscopic properties that can later be validated experimentally.[7][8]

Experimental Protocol: DFT-Based Electronic Analysis

Using the optimized geometry from Section 2.1, the following calculations are performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p) for higher accuracy).

-

Frontier Molecular Orbitals (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated. This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting how the molecule will interact with biological targets, particularly through non-covalent interactions.

-

Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the molecule's infrared (IR) spectrum. This theoretical spectrum can be directly compared with experimental data for structural validation.

-

NMR Chemical Shift Prediction: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. Comparing these predictions to experimental results is a powerful method for unambiguous structure confirmation.[9]

Caption: Workflow for quantum chemical analysis via DFT.

Data Presentation: Predicted Electronic Properties

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | [Calculated] | Electron-donating ability |

| LUMO Energy | [Calculated] | Electron-accepting ability |

| HOMO-LUMO Gap | [Calculated] | Chemical reactivity and stability |

Target Identification and Interaction Modeling

With a solid understanding of the molecule's intrinsic properties, the next logical step is to identify and model its interactions with potential biological targets. This is where computational chemistry transitions from characterization to functional prediction.[10][11]

Pharmacophore-Based Virtual Screening

The 3-aminopyrazole core is a known hinge-binding motif for many protein kinases.[4] We can leverage this information to build a pharmacophore model—an abstract 3D representation of the key features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Methodology: Virtual Screening Cascade

-

Pharmacophore Generation: Based on the molecule's low-energy conformation, a 3D pharmacophore model is created, highlighting the amine group as a hydrogen bond donor, the pyrazole nitrogens as acceptors, and the ether/methoxy groups as potential hydrophobic or acceptor features.

-

Database Screening: This pharmacophore model is used as a 3D query to screen databases of known protein structures (e.g., the Protein Data Bank - PDB). The goal is to identify proteins with binding pockets that geometrically and chemically complement the pharmacophore.

-

Hit Prioritization: Proteins that show a high fit score are considered potential targets and are prioritized for more detailed analysis via molecular docking.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7] It is a cornerstone of modern drug design, providing insights into binding modes and affinities.[12][13]

Experimental Protocol: Molecular Docking and Analysis

-

Target Preparation: A high-resolution crystal structure of a potential target protein (e.g., a protein kinase identified from the screening) is obtained from the PDB. Water molecules and co-ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The lowest-energy conformer of our pyrazole derivative is prepared by assigning appropriate charges and atom types.

-

Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is docked into the defined active site of the target protein. The program systematically explores possible binding poses and scores them based on a scoring function that estimates binding affinity.

-

Pose Analysis: The top-scoring poses are visually inspected. The key is to identify plausible interactions, such as the 3-amino group forming hydrogen bonds with the kinase hinge region, a hallmark of many inhibitors.[4] The binding energy (kcal/mol) provides a quantitative estimate of affinity.

Caption: An integrated workflow for target identification and binding validation.

Conclusion and Future Outlook

This guide has outlined a comprehensive, multi-step computational workflow to thoroughly characterize this compound. By systematically progressing from fundamental property prediction to complex biomolecular simulations, this in silico approach provides a robust foundation for future research. The data generated—from stable conformers and ADMET profiles to predicted interaction modes with high-value targets like kinases—enables a data-driven hypothesis for the molecule's therapeutic potential.

The ultimate goal of this theoretical work is to guide and de-risk subsequent experimental validation. The predictions made here for IR spectra, NMR shifts, and biological activity can and must be tested in the laboratory. This synergy between computational prediction and experimental validation represents the most efficient and powerful paradigm in modern drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link][14]

-

Trofimov, A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link][9]

-

ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link][6]

-

Li, J., et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Retrieved from [Link][4]

-

ResearchGate. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Retrieved from [Link][7]

-

Ferrarezi, A. A., et al. (2023). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Retrieved from [Link][10]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Retrieved from [Link][5]

-

Akkaya, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Retrieved from [Link][11]

-

ResearchGate. (2015). Recent developments in aminopyrazole chemistry. Retrieved from [Link][15]

-

Santos, M. A., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link][16]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link][1]

-

Mapana Journal of Sciences. (2023). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Retrieved from [Link][8]

-

ResearchGate. (2018). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link][2]

-

ResearchGate. (2023). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. Retrieved from [Link][12]

-

Journal of Biochemical and Molecular Toxicology. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Retrieved from [Link][13]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]

- 9. mdpi.com [mdpi.com]

- 10. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Novel Pyrazole Derivatives

For Immediate Release

[CITY, State] – January 27, 2026 – In the dynamic landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in numerous diseases. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the potential biological targets of novel pyrazole derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to illuminate the path from compound design to therapeutic application.

Executive Summary

Pyrazole derivatives, five-membered heterocyclic compounds, are at the forefront of medicinal chemistry research due to their diverse pharmacological activities.[1][2][3] Their unique structural features allow for interaction with a multitude of biological targets, leading to their investigation as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] This guide delves into the key molecular targets of these promising compounds, providing detailed experimental protocols for their validation, insights into structure-activity relationships, and a forward-looking perspective on their therapeutic potential.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system serves as a versatile foundation for the design of potent and selective therapeutic agents.[1][2] Its metabolic stability and the ability to form multiple hydrogen bonds and other non-covalent interactions contribute to its success in drug design.[6] A vast number of pyrazole derivatives have been synthesized and evaluated, with many demonstrating significant potential against various diseases by interacting with specific biological targets.[4]

Key Biological Targets in Oncology

The anticancer activity of pyrazole derivatives is a major area of research, with numerous compounds showing potent inhibition of key players in cancer progression.[4][7]

Protein Kinases: The "On-Off" Switches of Cellular Signaling

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Pyrazole derivatives have been extensively explored as kinase inhibitors.

Identified Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, EGFR signaling promotes cell proliferation and survival.[8] Pyrazole-based inhibitors have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[2][6][9][10][11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] Pyrazole derivatives have shown promise as dual inhibitors of both EGFR and VEGFR-2.[6]

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12]

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, often implicated in B-cell malignancies.[4]

-

BRAF V600E: A mutated form of the BRAF kinase found in a significant percentage of melanomas and other cancers.[4]

-

PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival, and its components are frequently mutated in cancer.[13]

-

p38 Mitogen-Activated Protein (MAP) Kinase: Involved in cellular responses to stress and inflammation, and also plays a role in cancer.

-

Platelet-Derived Growth Factor Receptor (PDGFRβ): A receptor tyrosine kinase involved in cell growth and division.

Quantitative Data on Pyrazole-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50/EC50 | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 nM | [14] |

| 3-Amino-1H-pyrazole derivatives | CDK16 | 18.0 nM | [4] |

| Pyrazole-based derivatives | Aurora A Kinase | 0.16 µM | [15] |

| Pyrazole-based derivatives | CDK2 | 24 nM | [16] |

| Pyrazole-based derivatives | CDK5 | 23 nM | [16] |

| Pyrazolo[3,4-d]pyrimidine | FLT3 | 0.022 µM | [12] |

| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | - | [17] |

Tubulin: The Building Block of the Cytoskeleton

Microtubules, polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] Pyrazole derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[14][19]

Tackling Inflammation: Pyrazoles as Modulators of the Immune Response

Chronic inflammation is a hallmark of many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents.[3][20]

Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation

COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Many pyrazole-containing compounds, such as celecoxib, are selective COX-2 inhibitors, which helps to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[21]

NF-κB Signaling Pathway: A Central Regulator of Inflammation

The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and other mediators.[19][22] Some pyrazole derivatives have been shown to modulate the NF-κB signaling pathway, offering another avenue for their anti-inflammatory effects.[23]

Expanding the Horizon: Pyrazoles in Infectious and Neurological Diseases

The therapeutic potential of pyrazole derivatives extends beyond cancer and inflammation.

-

Antiviral Activity: Pyrazoles have been investigated as antiviral agents, with some compounds showing activity against viruses like SARS-CoV-2 and influenza.[24][25] Their mechanism of action can involve targeting viral proteins essential for replication.

-

Antimicrobial Activity: Pyrazole derivatives have demonstrated antibacterial and antifungal properties, with potential targets including DNA gyrase and fatty acid biosynthesis pathways.[16][26][27]

-

Neurological Disorders: The modulation of neuroinflammation and other neurological pathways by pyrazole derivatives suggests their potential in treating neurodegenerative diseases.[9]

Experimental Validation of Biological Targets: A Practical Guide

The identification and validation of biological targets are crucial steps in drug discovery. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reagents and Preparation:

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).[14]

-

Recombinant kinase enzyme.

-

Kinase substrate (peptide or protein).

-

ATP (radiolabeled or non-radiolabeled).

-

Test pyrazole derivative dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.[14]

-

-

Assay Procedure:

-

Add kinase buffer, recombinant kinase, and the test compound at various concentrations to the wells of a 384-well plate.[14]

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes at room temperature) to allow the compound to bind to the kinase.[28]

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30 minutes at 30°C).[14]

-

Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated into a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices: The use of a specific kinase buffer and cofactors like MgCl2 is essential for optimal enzyme activity. The pre-incubation step allows for the establishment of binding equilibrium between the inhibitor and the kinase. The choice of substrate and ATP concentration should be based on the kinetic parameters of the enzyme to ensure a sensitive and robust assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[18][29][30]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the pyrazole derivative for a specific duration (e.g., 24-72 hours).[29] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[29] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[29]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay. The positive control ensures that the assay can detect cytotoxicity, while the negative (vehicle) control provides the baseline for cell viability.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

-

Reagents and Preparation:

-

Assay Procedure:

-

In a 96-well plate, mix the tubulin, polymerization buffer, and the test compound.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.[5]

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Compare the curves of the treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

-

Calculate the IC50 value for inhibition of tubulin polymerization if applicable.[33]

-

Causality Behind Experimental Choices: The assay is performed at 37°C to mimic physiological conditions for tubulin polymerization. GTP is essential as it binds to β-tubulin and is hydrolyzed during polymerization. Monitoring the absorbance at 340 nm is a direct measure of the formation of microtubule polymers, which scatter light.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[1][34][35][36][37]

Protocol:

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in 6-well or 12-well plates.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the virus stock.

-

Incubate the cell monolayers with the virus dilutions in the presence of various concentrations of the pyrazole derivative.

-

-

Overlay and Incubation:

-

After a viral adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[34]

-

Incubate the plates for a period sufficient for plaque formation (days).

-

-

Plaque Visualization and Counting:

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Self-Validating System: The use of a virus-only control is essential to establish the baseline plaque formation. A cell-only control ensures the health of the cell monolayer.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the intricate cellular pathways targeted by pyrazole derivatives is crucial for rational drug design.

EGFR Signaling Pathway

NF-κB Inflammatory Signaling Pathway

Experimental Workflow for Target Validation

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic efficacy and target selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole core.[10][15][17]

-

Kinase Inhibitors: For many pyrazole-based kinase inhibitors, specific substitutions at the N1 and C4 positions of the pyrazole ring are crucial for potent and selective inhibition. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, modifications to the phenylurea moiety attached to the pyrazole scaffold significantly impacted their inhibitory activity against FLT3 and VEGFR2.[17]

-

Anti-inflammatory Agents: In pyrazole-based COX-2 inhibitors, the presence of a sulfonamide or a similar group at the para-position of a phenyl ring attached to the pyrazole is often critical for selectivity.[38]

-

Lead Optimization: Insights from SAR studies guide the iterative process of lead optimization, where chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties.[17]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

-

Multi-target inhibitors: Designing pyrazole derivatives that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.[17]

-

Targeted drug delivery: Conjugating pyrazole derivatives to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

-

Novel biological targets: Exploring the potential of pyrazole derivatives to interact with new and emerging biological targets.

References

A comprehensive list of references is provided in the accompanying document.

Sources

- 1. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 24. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. publishatcj.com [publishatcj.com]

- 31. researchgate.net [researchgate.net]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. mdpi.com [mdpi.com]

- 34. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. asm.org [asm.org]

- 37. ibtbioservices.com [ibtbioservices.com]

- 38. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: A Comprehensive Framework for the In Vitro Anti-inflammatory Screening of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Abstract

This document provides a detailed guide for the preliminary in vitro anti-inflammatory screening of the novel pyrazole derivative, 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine. The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with prominent examples including the selective COX-2 inhibitor Celecoxib.[1][2] This application note outlines a strategic, multi-tiered approach to elucidate the potential anti-inflammatory mechanisms of the target compound. We present a series of robust and validated in vitro assays, beginning with foundational enzyme inhibition and progressing to cell-based models of inflammation. The protocols herein are designed to be self-validating and are supported by established scientific principles, providing a solid framework for the initial characterization of this and other novel pyrazole analogs.

Introduction: The Rationale for Screening Pyrazole Derivatives

Inflammation is a complex biological response essential for host defense; however, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics for these conditions, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects.[2][3][4] Many clinically successful anti-inflammatory drugs are based on the pyrazole structure.[1][4]

The subject of this guide, this compound, is a novel compound featuring a 3-aminopyrazole core. This structural motif is recognized for its potential to interact with various biological targets involved in the inflammatory cascade.[4] Therefore, a systematic screening approach is warranted to identify and characterize its potential anti-inflammatory properties. This application note will detail a workflow designed to assess the compound's activity at key checkpoints of the inflammatory process.

Strategic Workflow for Anti-inflammatory Screening

A logical and tiered approach is crucial for the efficient screening of novel compounds. The following workflow is proposed to comprehensively evaluate the anti-inflammatory potential of this compound.

Caption: Proposed workflow for the anti-inflammatory screening of the target compound.

Tier 1: Primary Screening Protocols

Compound Preparation and Quality Control

Prior to any biological evaluation, it is imperative to ensure the purity and stability of the test compound.

-

Protocol:

-

Obtain a high-purity sample of this compound (>95%).

-

Characterize the compound using standard analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.

-

Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Cytotoxicity Assessment

It is crucial to determine the concentration range at which the compound is non-toxic to cells, ensuring that any observed anti-inflammatory effects are not a result of cell death.

-

Protocol: MTT Assay in RAW 264.7 Macrophages

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add the medium containing the test compound at various concentrations.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the compound's ability to inhibit the activity of COX-1 and COX-2, the primary targets of most NSAIDs.

-

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [5][6]

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

After a short incubation (e.g., 2 minutes), add a solution to stop the reaction.

-

Measure the fluorescence or absorbance according to the kit manufacturer's protocol.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

-

| Parameter | COX-1 | COX-2 |

| Enzyme Source | Human Recombinant | Human Recombinant |

| Substrate | Arachidonic Acid | Arachidonic Acid |

| Detection Method | Fluorometric/Colorimetric | Fluorometric/Colorimetric |

| Positive Control | SC-560 | Celecoxib |

| IC50 (µM) | To be determined | To be determined |

Tier 2: Cell-Based Anti-inflammatory Assays

Cell-based assays provide a more physiologically relevant context to evaluate the compound's anti-inflammatory potential. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used model for this purpose.[7][8]

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[7][9]

-

Protocol: Griess Assay [7]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Quantification of Pro-inflammatory Cytokines

The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity.[10]

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [11][12][13]

-

Seed and treat RAW 264.7 cells with the test compound and LPS as described in the Griess assay protocol.

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

-

| Assay | Endpoint | Method | Positive Control |

| Griess Assay | Nitrite Concentration | Colorimetric | L-NAME |

| TNF-α ELISA | TNF-α Concentration | Sandwich ELISA | Dexamethasone |

| IL-6 ELISA | IL-6 Concentration | Sandwich ELISA | Dexamethasone |

Tier 3: Mechanistic Insights - NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[14][15] Investigating the effect of the test compound on NF-κB activation can provide valuable mechanistic insights.

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

A reduction in NO and pro-inflammatory cytokine production suggests a potential inhibitory effect on the NF-κB pathway. This can be further investigated using reporter gene assays or by measuring the phosphorylation of key signaling proteins via Western blotting.

Data Interpretation and Next Steps

The results from this screening cascade will provide a comprehensive initial profile of the anti-inflammatory activity of this compound.

-

Potent COX-2 inhibition with high selectivity over COX-1 would classify the compound as a promising NSAID candidate with a potentially favorable gastrointestinal safety profile.

-

Inhibition of NO and cytokine production in the absence of direct COX inhibition would suggest a different mechanism of action, possibly through the modulation of upstream signaling pathways like NF-κB.

-

A lack of activity in all assays would indicate that the compound is unlikely to be a potent anti-inflammatory agent through these common mechanisms.

Positive results from this in vitro screening should be followed by more in-depth mechanistic studies and validation in in vivo models of inflammation.

References

- G. Dannhardt, S. Laufer. (2000). Structural approaches to explain the selectivity of COX-2 inhibitors: is there a common feature? Current Medicinal Chemistry, 7(11), 1101-12.

- Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204–7218.

- Fahim, A. M., et al. (2020). Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activity. Journal of the Iranian Chemical Society, 17, 2697–2707.

- Kumar, V., & Gupta, G. K. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S6), 8415–8428.

- Pae, H. O., et al. (2003). LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Nutritional Biochemistry, 14(11), 664-671.

- Fahim, A. M., & El-Sayed, W. M. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2467-2472.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

- Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 939.

- Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 11-15.

-

BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

- Li, Y., et al. (2020). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Banana Blossom Extracts. Journal of Health Research, 34(4), 309-316.

- Peiris, D. S. H. S., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

- El-Sayed, M., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(5), 1777-1787.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

- Gonzalez, F. J., & Fernandez-Salguero, P. (1998). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 19(10), 2943.